Rel-(1S,3R)-5-((benzyloxy)carbonyl)-5-azaspiro[2.5]octane-1-carboxylic acid
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Overview
Description
Rel-(1S,3R)-5-((benzyloxy)carbonyl)-5-azaspiro[2.5]octane-1-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1S,3R)-5-((benzyloxy)carbonyl)-5-azaspiro[2.5]octane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This can be achieved through a [2+2] cycloaddition reaction, where a suitable diene and dienophile are reacted under photochemical conditions.
Introduction of the benzyloxycarbonyl group: This step involves the protection of the amine group using benzyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for the cycloaddition step and high-pressure reactors for the carboxylation step to ensure consistent and efficient production.
Chemical Reactions Analysis
Types of Reactions
Rel-(1S,3R)-5-((benzyloxy)carbonyl)-5-azaspiro[2.5]octane-1-carboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation products: Ketones, carboxylic acids.
Reduction products: Alcohols, amines.
Substitution products: Derivatives with substituted benzyloxycarbonyl groups.
Scientific Research Applications
Rel-(1S,3R)-5-((benzyloxy)carbonyl)-5-azaspiro[2.5]octane-1-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the development of new materials with unique properties, such as spirocyclic polymers.
Mechanism of Action
The mechanism of action of Rel-(1S,3R)-5-((benzyloxy)carbonyl)-5-azaspiro[2.5]octane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane derivatives: These compounds share a similar spirocyclic structure and are used in similar applications.
Spirocyclic amines: These compounds have a spirocyclic core with an amine group and are studied for their biological activities.
Uniqueness
Rel-(1S,3R)-5-((benzyloxy)carbonyl)-5-azaspiro[2.5]octane-1-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and chemical reactivity compared to other spirocyclic compounds .
Properties
Molecular Formula |
C16H19NO4 |
---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
(2S,3R)-5-phenylmethoxycarbonyl-5-azaspiro[2.5]octane-2-carboxylic acid |
InChI |
InChI=1S/C16H19NO4/c18-14(19)13-9-16(13)7-4-8-17(11-16)15(20)21-10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,18,19)/t13-,16+/m1/s1 |
InChI Key |
AFZFJLKFGPVCET-CJNGLKHVSA-N |
Isomeric SMILES |
C1C[C@]2(C[C@@H]2C(=O)O)CN(C1)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1CC2(CC2C(=O)O)CN(C1)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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